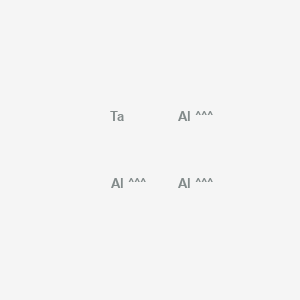
Tantalum trialuminide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Aluminum, compound with tantalum (3:1), also known as tantalum aluminide, is a chemical compound consisting of aluminum and tantalum in a 3:1 ratio. This compound is known for its unique properties, which make it valuable in various industrial and scientific applications. It is typically used in high-temperature environments due to its excellent thermal stability and resistance to oxidation.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of aluminum, compound with tantalum (3:1), can be achieved through various synthetic routes. One common method involves the reduction of tantalum pentachloride (TaCl5) with aluminum powder in a high-temperature environment. The reaction typically occurs in an inert atmosphere to prevent oxidation:
3Al+TaCl5→Al3Ta+3AlCl3
Another method involves the direct combination of aluminum and tantalum powders at high temperatures, often in a vacuum or inert gas environment to prevent contamination:
3Al+Ta→Al3Ta
Industrial Production Methods
Industrial production of aluminum, compound with tantalum (3:1), often involves the use of advanced metallurgical techniques such as powder metallurgy. This method includes mixing aluminum and tantalum powders, compacting them into a desired shape, and then sintering at high temperatures to form a solid compound. The process ensures uniform distribution of the elements and enhances the material’s mechanical properties.
化学反应分析
Types of Reactions
Aluminum, compound with tantalum (3:1), undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: When exposed to high temperatures in the presence of oxygen, the compound forms a protective oxide layer, which enhances its resistance to further oxidation.
Reduction: The compound can be reduced back to its elemental forms under specific conditions, such as in the presence of strong reducing agents like hydrogen gas.
Substitution: In certain chemical environments, aluminum in the compound can be substituted by other metals, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Typically occurs at high temperatures (above 1000°C) in an oxygen-rich environment.
Reduction: Requires strong reducing agents like hydrogen gas or lithium aluminum hydride (LiAlH4) at elevated temperatures.
Substitution: Can be achieved using metal halides or other reactive metal compounds in a controlled environment.
Major Products Formed
Oxidation: Forms aluminum oxide (Al2O3) and tantalum oxide (Ta2O5).
Reduction: Produces elemental aluminum and tantalum.
Substitution: Results in new intermetallic compounds with altered properties.
科学研究应用
Aluminum, compound with tantalum (3:1), has a wide range of scientific research applications due to its unique properties.
Chemistry: Used as a catalyst in various chemical reactions, particularly in high-temperature processes.
Biology: Investigated for its potential use in biomedical implants due to its biocompatibility and resistance to corrosion.
Medicine: Explored for use in medical devices that require high strength and stability.
Industry: Widely used in aerospace and automotive industries for components that must withstand extreme temperatures and mechanical stress.
作用机制
The mechanism by which aluminum, compound with tantalum (3:1), exerts its effects is primarily through its thermal stability and resistance to oxidation. The compound forms a protective oxide layer when exposed to high temperatures, which prevents further degradation. This property is particularly valuable in high-temperature applications where material stability is crucial.
相似化合物的比较
Similar Compounds
Tantalum carbide (TaC): Known for its extreme hardness and high melting point.
Tantalum nitride (TaN): Used in microelectronics for its excellent electrical conductivity and resistance to corrosion.
Aluminum oxide (Al2O3): Widely used as an abrasive and in refractory materials due to its hardness and thermal stability.
Uniqueness
Aluminum, compound with tantalum (3:1), is unique in its combination of properties from both aluminum and tantalum. It offers a balance of lightweight characteristics from aluminum and high-temperature stability from tantalum, making it suitable for specialized applications where both properties are required.
属性
CAS 编号 |
12004-76-1 |
|---|---|
分子式 |
AlTa |
分子量 |
207.9294 g/mol |
IUPAC 名称 |
aluminum;tantalum |
InChI |
InChI=1S/Al.Ta |
InChI 键 |
LNGCCWNRTBPYAG-UHFFFAOYSA-N |
SMILES |
[Al].[Al].[Al].[Ta] |
规范 SMILES |
[Al].[Ta] |
Key on ui other cas no. |
12004-76-1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















